molecular formula C10H8BrF3O2 B1420778 Ethyl 3-bromo-4-(trifluoromethyl)benzoate CAS No. 1214386-97-6

Ethyl 3-bromo-4-(trifluoromethyl)benzoate

Cat. No. B1420778
CAS RN: 1214386-97-6
M. Wt: 297.07 g/mol
InChI Key: WFSHWYNATMAQHP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 1214386-97-6 . It has a molecular weight of 297.07 . The compound is typically stored at room temperature and is a colorless to pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for Ethyl 3-bromo-4-(trifluoromethyl)benzoate is 1S/C10H8BrF3O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-bromo-4-(trifluoromethyl)benzoate is a colorless to pale-yellow to yellow-brown liquid . It is typically stored at room temperature .

Scientific Research Applications

Organic Synthesis

Ethyl 3-bromo-4-(trifluoromethyl)benzoate is a valuable reagent in organic synthesis. It serves as an intermediate for constructing complex molecular frameworks due to its reactive bromo and ester groups. This compound can undergo various reactions, including free radical bromination and nucleophilic substitution, which are pivotal in creating pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for synthesizing various drug candidates. Its trifluoromethyl group is particularly significant as it can improve the metabolic stability and bioavailability of potential medications. Researchers leverage this compound to develop treatments for diseases like cancer and HIV .

Material Science

Ethyl 3-bromo-4-(trifluoromethyl)benzoate plays a role in material science, particularly in the development of new polymeric materials. Its incorporation into polymers can impart unique properties like resistance to degradation and thermal stability, which are essential for advanced materials .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material in chromatographic analysis. Its distinct chemical structure allows for accurate quantification and identification of similar compounds in complex mixtures, aiding in the analysis of environmental samples and pharmaceuticals .

Biochemistry

The compound’s role in biochemistry includes the study of enzyme-catalyzed reactions where it can act as a substrate or inhibitor. Understanding its interactions with biological molecules contributes to the knowledge of metabolic pathways and the design of enzyme-targeted drugs.

Environmental Studies

Ethyl 3-bromo-4-(trifluoromethyl)benzoate is also studied for its environmental impact. Research in this field examines its breakdown products, persistence in the environment, and potential effects on ecosystems. This information is crucial for assessing the environmental safety of chemicals released into nature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing the compound’s dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas .

properties

IUPAC Name

ethyl 3-bromo-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSHWYNATMAQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673256
Record name Ethyl 3-bromo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4-(trifluoromethyl)benzoate

CAS RN

1214386-97-6
Record name Ethyl 3-bromo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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